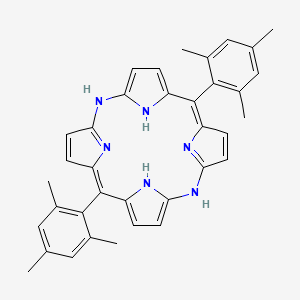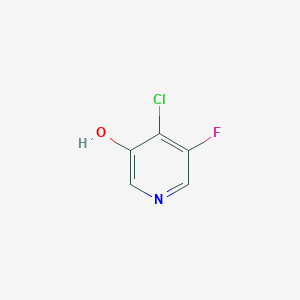
4-Chloro-5-fluoropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoropyridin-3-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction can be carried out using potassium fluoride (KF) as a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes starting from readily available pyridine derivatives. The process may include chlorination, fluorination, and subsequent hydroxylation steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluoropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can be involved in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a fluorinating agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoropyridin-3-OL is largely dependent on its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets can vary based on the specific application and the nature of the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoropyridin-4-OL
- 5-Fluoropyridin-3-OL
- 2-Chloro-5-fluoropyridin-3-OL
Uniqueness
4-Chloro-5-fluoropyridin-3-OL is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and stability compared to other fluorinated pyridines. The combination of chlorine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities .
Eigenschaften
Molekularformel |
C5H3ClFNO |
|---|---|
Molekulargewicht |
147.53 g/mol |
IUPAC-Name |
4-chloro-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |
InChI-Schlüssel |
YMXUURUQXGGQJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



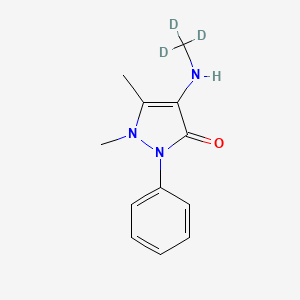
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)

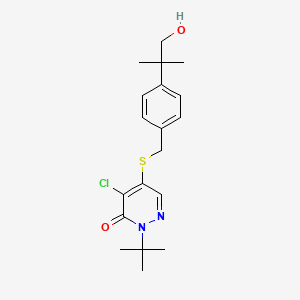

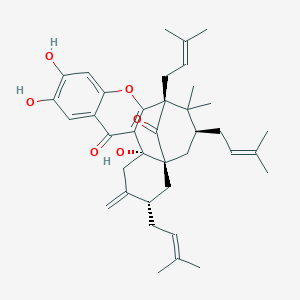
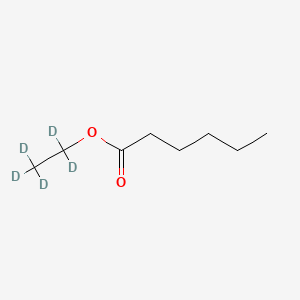
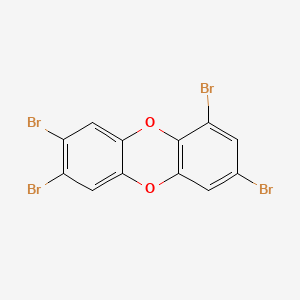
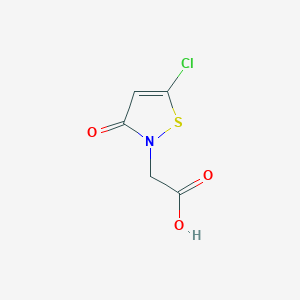
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)

